molecular formula C17H20N4O3S2 B2618493 N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide CAS No. 868974-85-0

N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2618493
CAS No.: 868974-85-0
M. Wt: 392.49
InChI Key: YPCLPAJAPUPTPB-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including an oxolane ring, a phenylacetamido group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with phenylacetic acid under acidic conditions to form 5-(2-phenylacetamido)-1,3,4-thiadiazole.

    Attachment of the Oxolane Ring: The oxolane ring is introduced by reacting oxirane with a suitable nucleophile to form an oxolane derivative.

    Coupling Reaction: The final step involves coupling the oxolane derivative with the thiadiazole compound using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted oxolane derivatives.

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its unique structural features.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylacetamido group can enhance binding affinity through hydrophobic interactions, while the oxolane ring can provide additional stability to the compound.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
  • **N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}propionamide
  • **N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the oxolane ring, phenylacetamido group, and thiadiazole ring in a single molecule allows for versatile interactions and reactivity, making it a valuable compound in various fields of research.

Biological Activity

N-[(oxolan-2-yl)methyl]-2-{[5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that incorporates a quinazoline core structure along with a thioether linkage. This compound's unique structural components suggest a range of potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective applications.

Chemical Structure and Synthesis

The compound features several key functional groups:

  • Oxolane (tetrahydrofuran) moiety : Enhances solubility and bioavailability.
  • Thiadiazole scaffold : Known for various biological activities including antimicrobial and anticancer properties.
  • Phenylacetamido group : Contributes to the compound's pharmacological profile.

Synthesis typically involves multi-step reactions that can be optimized using microwave irradiation or green chemistry methods to enhance yield and reduce environmental impact.

1. Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have shown significant antimicrobial properties. Studies indicate that derivatives of this compound can exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance:

CompoundActivityMIC (μg/mL)
Thiadiazole Derivative AAntibacterial (E. coli)32
Thiadiazole Derivative BAntifungal (A. niger)42

Research has demonstrated that the presence of halogen or oxygenated substituents on the phenyl ring enhances antibacterial and antifungal activity compared to standard drugs like fluconazole and streptomycin .

2. Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines:

Cell LineIC50 (μg/mL)Activity
MCF-7 (breast cancer)0.28High
A549 (lung carcinoma)0.52Moderate

These findings indicate that the compound may inhibit tumor growth effectively, with structure–activity relationship studies suggesting that specific substituents on the thiadiazole ring significantly influence cytotoxic activity .

3. Neuroprotective Effects

The neuroprotective properties of compounds with a thiadiazole backbone have been noted in several studies. For instance, derivatives have been evaluated for their ability to protect against seizures induced by chemical agents like nikethamide and picrotoxins. The results indicate promising anticonvulsant activity with low neurotoxicity .

Case Studies

Several case studies have highlighted the biological efficacy of thiadiazole derivatives:

  • Antimicrobial Efficacy :
    • A study reported that a derivative exhibited an MIC of 32 μg/mL against Pseudomonas aeruginosa, outperforming traditional antibiotics .
  • Anticancer Activity :
    • Another investigation found that a related compound demonstrated significant cytotoxicity against SK-MEL-2 melanoma cells with an IC50 value of 4.27 μg/mL, indicating its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c22-14(9-12-5-2-1-3-6-12)19-16-20-21-17(26-16)25-11-15(23)18-10-13-7-4-8-24-13/h1-3,5-6,13H,4,7-11H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCLPAJAPUPTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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